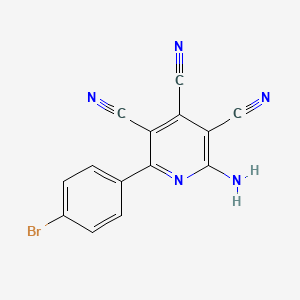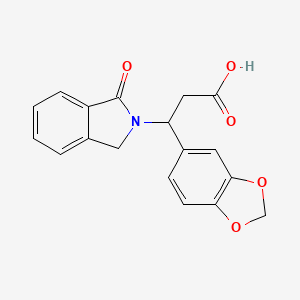![molecular formula C17H13ClN2O3 B3037563 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate CAS No. 478261-21-1](/img/structure/B3037563.png)
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate
Descripción general
Descripción
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate, commonly referred to as ZCP, is a synthetic compound that has recently been studied for its potential applications in scientific research. ZCP is a derivative of indole, a nitrogen-containing heterocyclic compound, and is composed of an amino group, an oxo group, a phenyl group, and a chloro group attached to a propanoic acid group. ZCP has been found to possess a variety of biochemical and physiological effects, making it an attractive compound for use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- A study conducted by Kobayashi et al. (2008) explored the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives, which are related to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These derivatives were synthesized through a reaction involving 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives and various terminal alkynes, using catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Potential Antidepressant Properties
- A study from 1987 by Bonnaud et al. synthesized 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which bear structural similarities to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These compounds were evaluated for their potential antidepressant properties in animal tests (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
Anticancer Potential
- Research by Soni et al. (2015) involved the synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. This study provides a relevant context as quinuclidinone derivatives share structural characteristics with (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These compounds demonstrated potent anti-cancer activity in their study (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Applications
- A study by Ramadan and El‐Helw (2018) utilized a compound structurally related to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate for the construction of N-heterocycles. These compounds were screened for their antibacterial and antifungal activities, showing promising results against several bacterial and fungal strains (Ramadan & El‐Helw, 2018).
Synthesis of Complexes with Metal Ions
- Ferenc et al. (2018) researched the synthesis of complexes of 2-[(2-oxo-1,2-dihydroindol-3-ylidene)amino]butanoic acid with various metal ions. This study is relevant due to the structural similarity of the compound used with (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. The complexes were analyzed for their spectral, thermal, and magnetic properties (Ferenc, Osypiuk, Sarzyński, & Gluchowska, 2018).
Propiedades
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-11-10-15(21)23-19-16-13-8-4-5-9-14(13)20(17(16)22)12-6-2-1-3-7-12/h1-9H,10-11H2/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDUZDMEEWZPII-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)CCCl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)CCCl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3037481.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methylbenzenesulfonate](/img/structure/B3037483.png)
![5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B3037484.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)
![4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3037488.png)
![2-(Allylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3037490.png)
methanone](/img/structure/B3037491.png)
![(5E)-5-[[1-[(4-methylphenyl)methoxy]imidazol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3037493.png)

![3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B3037495.png)

![4-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B3037499.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol](/img/structure/B3037501.png)
![1-[4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B3037503.png)